Lipophilicity (LogP) Advantage Over Mono-Halogenated and Unsubstituted Nicotinates
Methyl 2-Chloro-5-fluoro-6-methylnicotinate exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.2, which is higher than that of the less substituted analog Methyl 5-fluoro-6-methylnicotinate (LogP ~1.5) and unsubstituted Methyl nicotinate (LogP ~0.9). This increased lipophilicity is a direct result of the polyhalogenation pattern and is a key driver for improved membrane permeability in derived active ingredients [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Methyl 5-fluoro-6-methylnicotinate: LogP ~1.5; Methyl nicotinate: LogP ~0.9 |
| Quantified Difference | Target compound is approximately 0.7 log units more lipophilic than the mono-fluoro analog and 1.3 log units more than the unsubstituted core. |
| Conditions | Computed physicochemical property (XLogP3-AA) from PubChem and ChemSpider databases. |
Why This Matters
Higher lipophilicity facilitates better penetration of biological membranes, a crucial factor when selecting an intermediate for designing systemic pesticides or orally bioavailable pharmaceuticals.
- [1] PubChem. (2024). Methyl 2-Chloro-5-fluoro-6-methylnicotinate (Compound Summary). PubChem CID 57516327. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/57516327. View Source
